

A Technical Guide to the Physicochemical Properties of 4-Hydroxypicolinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxypicolinic acid

Cat. No.: B188197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypicolinic acid, also known as 4-hydroxy-2-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula $C_6H_5NO_3$. As a substituted pyridine derivative, its chemical structure, featuring both a carboxylic acid and a hydroxyl group, imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and drug development. The presence of these functional groups influences its acidity, solubility, and potential for intermolecular interactions, which are critical parameters for assessing its suitability as a drug candidate or a scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-hydroxypicolinic acid**, detailed experimental protocols for their determination, and a discussion of its potential tautomeric forms.

Chemical Structure and Tautomerism

4-Hydroxypicolinic acid can exist in different tautomeric forms due to the interplay between the hydroxyl group and the pyridine ring nitrogen. The predominant forms are the 4-hydroxypyridine form and the 4-pyridone form. The equilibrium between these tautomers can be influenced by the solvent and pH. While specific studies on the tautomerization of **4-hydroxypicolinic acid** are not readily available, theoretical studies on related hydroxypyridine carboxylic acids suggest that the zwitterionic pyridinium carboxylate form and the pyridone form

can be significant.^[1] Understanding the tautomeric preferences is crucial as it affects the molecule's hydrogen bonding capabilities, polarity, and interactions with biological targets.

Physicochemical Properties

A summary of the available quantitative data for **4-Hydroxypicolinic acid** is presented below. It is important to note that while some experimental data is available, other parameters are based on predictions and require experimental verification for confirmation.

Table 1: General and Physical Properties of **4-Hydroxypicolinic Acid**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ NO ₃	[2][3][4][5][6]
Molecular Weight	139.11 g/mol	[2][3][4][5][6]
CAS Number	22468-26-4	[2][3][4][5][6]
Appearance	White to off-white crystalline powder	[7]
Melting Point	ca. 280 °C (decomposes)	[7][8][9]
Boiling Point	582.3 ± 35.0 °C (Predicted)	[7]

Table 2: Acidity and Partition Coefficient of **4-Hydroxypicolinic Acid**

Property	Value	Source(s)
pKa	1.20 ± 0.50 (Predicted)	[7]
XLogP3	-0.1	[10]

Table 3: Solubility of **4-Hydroxypicolinic Acid**

Solvent	Solubility	Source(s)
Water	Slightly soluble	[7][9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly in a calibrated apparatus.

- Apparatus: Mel-Temp apparatus or Thiele tube.
- Procedure:
 - A small amount of finely powdered **4-hydroxypicolinic acid** is packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rate of 10-20 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the melting point is approached.
 - The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

- Apparatus: Calibrated pH meter, buret, and magnetic stirrer.
- Procedure:
 - A known concentration of **4-hydroxypicolinic acid** is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acidic proton.[9][16][17][18][19]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is determined by the shake-flask method.

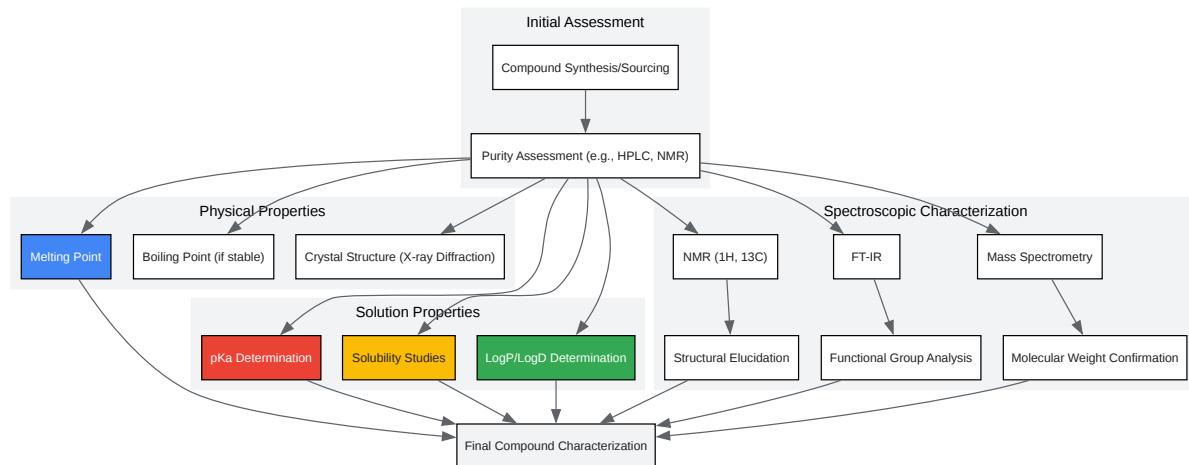
- Apparatus: Orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC or UV-Vis spectroscopy).
- Procedure:
 - An excess amount of solid **4-hydroxypicolinic acid** is added to a known volume of the solvent in a sealed flask.
 - The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
 - The suspension is centrifuged or filtered to separate the undissolved solid.
 - The concentration of **4-hydroxypicolinic acid** in the clear supernatant is determined using a suitable analytical method.[20][21][22][23][24]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of **4-hydroxypicolinic acid** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The solution is then filtered into an NMR tube.[7][8][10][15][17][25][26][27][28][29][30][31][32]
- Analysis: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.[11][13][16][21][24][33][34][35][36][37]
- Analysis: The IR spectrum is recorded, and the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water). The solution is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source.[12][14][20][22][23]
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like **4-hydroxypicolinic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct involvement of **4-hydroxypicolinic acid** in defined cellular signaling pathways or its specific biological activities. Further research is required to elucidate its potential pharmacological effects and mechanism of action.

Conclusion

4-Hydroxypicolinic acid is a compound with physicochemical properties that warrant further investigation for its potential applications in drug development. This guide has summarized the

currently available data and provided standardized protocols for the experimental determination of its key characteristics. The elucidation of its complete physicochemical profile, including experimental verification of predicted values and exploration of its biological activities, will be crucial for realizing its full potential in medicinal chemistry and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]
- 4. appchemical.com [appchemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. 4-Hydroxy-2-pyridinecarboxylic Acid | 22468-26-4 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. scielo.br [scielo.br]
- 10. rsc.org [rsc.org]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. rsc.org [rsc.org]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. research.reading.ac.uk [research.reading.ac.uk]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.tue.nl [pure.tue.nl]
- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. biocompare.com [biocompare.com]
- 23. tecan.com [tecan.com]
- 24. scribd.com [scribd.com]
- 25. rsc.org [rsc.org]
- 26. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 27. repositorio.uam.es [repositorio.uam.es]
- 28. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000725) [hmdb.ca]
- 29. mdpi.com [mdpi.com]
- 30. Human Metabolome Database: ^1H NMR Spectrum (1D, 500 MHz, H_2O , experimental) (HMDB0000725) [hmdb.ca]
- 31. nmrs.io [nmrs.io]
- 32. dev.spectrabase.com [dev.spectrabase.com]
- 33. jascoinc.com [jascoinc.com]
- 34. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 35. researchgate.net [researchgate.net]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Hydroxypicolinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188197#physicochemical-properties-of-4-hydroxypicolinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com